molecular formula C8H4F3N B12969218 3-Ethynyl-2-(trifluoromethyl)pyridine

3-Ethynyl-2-(trifluoromethyl)pyridine

Cat. No.: B12969218
M. Wt: 171.12 g/mol
InChI Key: MIBHTBAOPQKGCR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Ethynyl-2-(trifluoromethyl)pyridine is an organic compound with the molecular formula C8H4F3N. It is characterized by the presence of an ethynyl group and a trifluoromethyl group attached to a pyridine ring. This compound is of significant interest in various fields of chemistry due to its unique structural features and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the radical trifluoromethylation of carbon-centered radical intermediates . This process can be carried out under various conditions, often involving the use of trifluoromethylating agents and radical initiators.

Industrial Production Methods

Industrial production of 3-Ethynyl-2-(trifluoromethyl)pyridine may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods and conditions can vary depending on the desired scale and application .

Chemical Reactions Analysis

Types of Reactions

3-Ethynyl-2-(trifluoromethyl)pyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and various nucleophiles for substitution reactions. The specific conditions, such as temperature, solvent, and catalysts, can vary depending on the desired reaction and product .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce a wide range of substituted pyridine derivatives .

Mechanism of Action

Comparison with Similar Compounds

Properties

Molecular Formula

C8H4F3N

Molecular Weight

171.12 g/mol

IUPAC Name

3-ethynyl-2-(trifluoromethyl)pyridine

InChI

InChI=1S/C8H4F3N/c1-2-6-4-3-5-12-7(6)8(9,10)11/h1,3-5H

InChI Key

MIBHTBAOPQKGCR-UHFFFAOYSA-N

Canonical SMILES

C#CC1=C(N=CC=C1)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.